Cas no 1409892-92-7 (3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid)
![3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid structure](https://ja.kuujia.com/scimg/cas/1409892-92-7x500.png)
3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-946804
- AKOS013185054
- 1409892-92-7
- 3-[(1-acetylpiperidin-4-yl)oxy]propanoic acid
- 3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid
-
- インチ: 1S/C10H17NO4/c1-8(12)11-5-2-9(3-6-11)15-7-4-10(13)14/h9H,2-7H2,1H3,(H,13,14)
- InChIKey: LLASROMVKUVDQH-UHFFFAOYSA-N
- ほほえんだ: O(CCC(=O)O)C1CCN(C(C)=O)CC1
計算された属性
- せいみつぶんしりょう: 215.11575802g/mol
- どういたいしつりょう: 215.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-946804-0.5g |
3-[(1-acetylpiperidin-4-yl)oxy]propanoic acid |
1409892-92-7 | 95.0% | 0.5g |
$616.0 | 2025-02-21 | |
Enamine | EN300-946804-0.1g |
3-[(1-acetylpiperidin-4-yl)oxy]propanoic acid |
1409892-92-7 | 95.0% | 0.1g |
$565.0 | 2025-02-21 | |
Enamine | EN300-946804-2.5g |
3-[(1-acetylpiperidin-4-yl)oxy]propanoic acid |
1409892-92-7 | 95.0% | 2.5g |
$1260.0 | 2025-02-21 | |
Enamine | EN300-946804-5.0g |
3-[(1-acetylpiperidin-4-yl)oxy]propanoic acid |
1409892-92-7 | 95.0% | 5.0g |
$1862.0 | 2025-02-21 | |
Enamine | EN300-946804-0.05g |
3-[(1-acetylpiperidin-4-yl)oxy]propanoic acid |
1409892-92-7 | 95.0% | 0.05g |
$539.0 | 2025-02-21 | |
Enamine | EN300-946804-1.0g |
3-[(1-acetylpiperidin-4-yl)oxy]propanoic acid |
1409892-92-7 | 95.0% | 1.0g |
$642.0 | 2025-02-21 | |
Enamine | EN300-946804-10.0g |
3-[(1-acetylpiperidin-4-yl)oxy]propanoic acid |
1409892-92-7 | 95.0% | 10.0g |
$2762.0 | 2025-02-21 | |
Enamine | EN300-946804-0.25g |
3-[(1-acetylpiperidin-4-yl)oxy]propanoic acid |
1409892-92-7 | 95.0% | 0.25g |
$591.0 | 2025-02-21 |
3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acidに関する追加情報
Comprehensive Overview of 3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid (CAS No. 1409892-92-7): Properties, Applications, and Research Insights
3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid, with the CAS number 1409892-92-7, is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a piperidine ring, an acetyl group, and a propanoic acid moiety, making it a versatile intermediate for drug discovery and material science. Researchers are increasingly exploring its potential as a bioactive scaffold due to its ability to modulate enzyme activity and receptor interactions.
The growing interest in 3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid aligns with trends in precision medicine and small-molecule therapeutics. Recent studies highlight its relevance in targeting metabolic pathways and inflammatory responses, addressing common search queries like "piperidine derivatives in drug development" or "acetylpiperidin-4-yl compounds for metabolic disorders." Its carboxylic acid functional group enhances solubility, a critical factor for bioavailability—a key concern in modern pharmacokinetic optimization.
From a synthetic chemistry perspective, CAS 1409892-92-7 exemplifies innovative heterocyclic chemistry approaches. The compound’s ether linkage between the piperidine and propanoic acid segments offers stability while allowing structural modifications, answering frequent search terms such as "synthesis of functionalized piperidine derivatives." Laboratories utilize it as a building block for peptide mimetics and enzyme inhibitors, particularly in neurodegenerative and autoimmune disease research.
Environmental and green chemistry applications are emerging for this compound, reflecting broader industry shifts toward sustainable synthesis. Its potential as a biodegradable intermediate aligns with searches for "eco-friendly pharmaceutical precursors." Analytical techniques like HPLC and NMR are essential for characterizing 3-[(1-Acetylpiperidin-4-yl)oxy]propanoic acid purity, addressing quality control questions prevalent in GMP manufacturing discussions.
In conclusion, 1409892-92-7 represents a multifaceted compound bridging medicinal chemistry and material science. Its structural adaptability and pharmacophore potential continue to inspire research, particularly in areas matching high-volume searches such as "novel piperidine-based therapeutics" and "carboxylic acid derivatives in drug design." As scientific understanding evolves, this compound is poised to play a pivotal role in advancing targeted therapies and bioconjugation technologies.
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